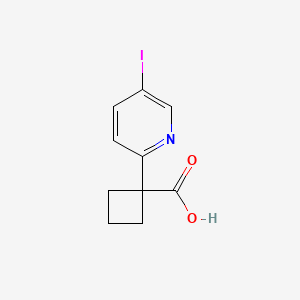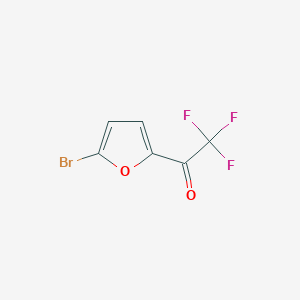
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
The compound “1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone” contains a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring (a five-membered ring with oxygen) with a bromine atom attached. It also contains a trifluoroethanone group, which is a type of ketone with three fluorine atoms attached to the carbon atom .
Molecular Structure Analysis
The bromofuran moiety is aromatic and planar, while the trifluoroethanone group is polar and can participate in hydrogen bonding. The presence of the bromine atom and the fluorine atoms would make the compound quite dense and possibly quite reactive .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given the presence of the bromine and fluorine atoms. It’s likely to be quite dense and may have a relatively high boiling point due to the polar nature of the trifluoroethanone group .Wissenschaftliche Forschungsanwendungen
Field: Crystallography and Density Functional Theory
- Application Summary : This compound has been used in a comprehensive exploration of the structure–reactivity relationship of a complex organic compound .
- Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis . The concept of energy framework calculations was utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
- Results or Outcomes : This comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials involving 1,2,4-triazole systems .
Field: Organic Synthesis
- Application Summary : This compound can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it could involve various organic reactions such as nucleophilic substitution, addition, or elimination reactions .
Field: Medicinal Chemistry
- Application Summary : It could potentially be used in the synthesis of bioactive compounds or pharmaceuticals .
- Methods of Application : This would involve the design and synthesis of target molecules with potential biological activity, followed by biological testing .
- Results or Outcomes : The outcomes would include the discovery of new bioactive compounds or drugs. The effectiveness of these compounds would be evaluated using various biological assays .
Field: Material Science
- Application Summary : This compound could potentially be used in the development of new materials, such as polymers or organic semiconductors .
- Methods of Application : This would involve the design and synthesis of new materials using this compound as a building block. The properties of the resulting materials would then be characterized using various techniques .
- Results or Outcomes : The outcomes would include the discovery of new materials with unique properties. These could potentially be used in various applications, such as electronics, photonics, or energy storage .
Field: Environmental Science
- Application Summary : It could potentially be used in studies investigating the environmental fate and transport of brominated organic compounds .
- Methods of Application : This would involve conducting experiments to study the behavior of this compound in various environmental conditions, such as in water, soil, or air .
- Results or Outcomes : The outcomes would provide valuable information about the environmental impact of this compound, which could inform risk assessments and regulatory decisions .
Field: Analytical Chemistry
- Application Summary : It could potentially be used as a standard or reference compound in analytical chemistry .
- Methods of Application : This would involve using this compound to calibrate or validate analytical methods, such as chromatography or mass spectrometry .
- Results or Outcomes : The outcomes would ensure the accuracy and reliability of analytical methods, which is crucial for quality control, research, and regulatory compliance .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWTEKPYGTAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



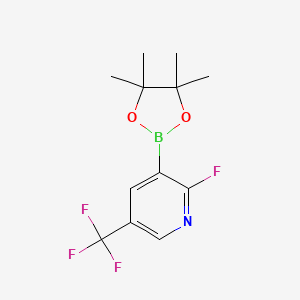
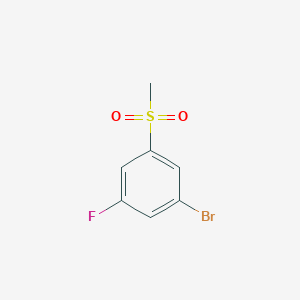
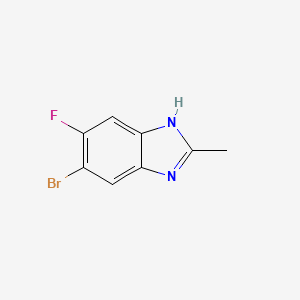
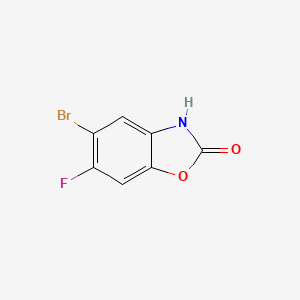

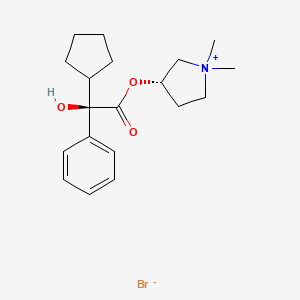
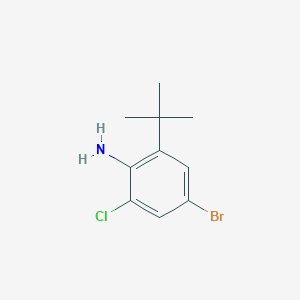
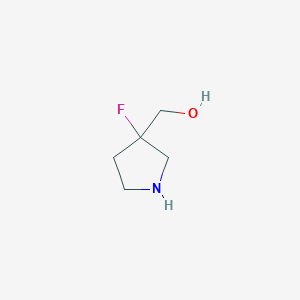
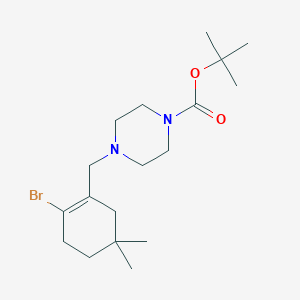
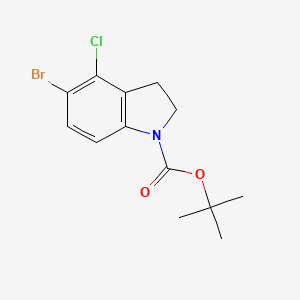
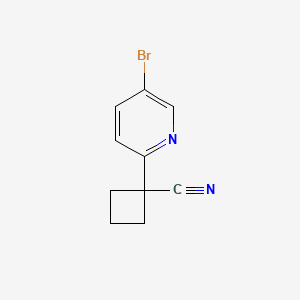
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
